molecular formula C10H4Cl3NO2 B2936393 4,6,8-Trichloroquinoline-3-carboxylic acid CAS No. 1820687-03-3

4,6,8-Trichloroquinoline-3-carboxylic acid

Cat. No. B2936393
CAS RN: 1820687-03-3
M. Wt: 276.5
InChI Key: XAUCCNHSIDWTLS-UHFFFAOYSA-N
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Description

“4,6,8-Trichloroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H4Cl3NO2 . It is related to Ethyl 4,6,8-trichloroquinoline-3-carboxylate, which has the molecular formula C12H8Cl3NO2 .


Molecular Structure Analysis

The molecular structure of “4,6,8-Trichloroquinoline-3-carboxylic acid” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). In this case, the quinoline core is substituted with three chlorine atoms and a carboxylic acid group .


Physical And Chemical Properties Analysis

The molecular weight of “4,6,8-Trichloroquinoline-3-carboxylic acid” is 276.5. Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of quinoline-3-carboxylic acids possess significant antibacterial activities. For instance, 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been synthesized, with certain compounds demonstrating more activity against Gram-positive and Gram-negative bacteria than oxolinic acid. This suggests a promising avenue for developing new antibacterial agents (Koga et al., 1980).

Antitumor Applications

A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid has shown promising results as an anti-tumor lead. This compound was well tolerated in vivo and exhibited high therapeutic efficacy and low systemic toxicity at effective doses, indicating its potential as a foundation for future anti-tumor drug development (Gao et al., 2015).

Photolabile Protecting Group for Carboxylic Acids

The synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) for carboxylic acids have been described. BHQ has shown greater single photon quantum efficiency than other groups and sufficient sensitivity to multiphoton-induced photolysis for in vivo use, making it an advantageous caging group for biological messengers (Fedoryak & Dore, 2002).

Safety and Hazards

The safety data sheet for a related compound, Ethyl 4,6,8-trichloroquinoline-3-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate personal protective equipment and in a well-ventilated area . Similar precautions should be taken when handling “4,6,8-Trichloroquinoline-3-carboxylic acid”.

properties

IUPAC Name

4,6,8-trichloroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUCCNHSIDWTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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